HDAC1 Inhibitory Potency: Amidoxime Compound vs. Pan-HDAC Inhibitor SAHA (Vorinostat)
N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide inhibits human recombinant HDAC1 with an IC₅₀ of 300 nM, determined using a fluorogenic enzymatic assay with Ac-Leu-Gly-Lys(Ac)-AMC as substrate following a 5-minute preincubation [1]. In contrast, the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC₅₀ of approximately 10 nM against HDAC1 , representing a 30-fold higher potency. This potency differential is critical: SAHA's strong pan-HDAC inhibition is associated with dose-limiting toxicities, whereas the amidoxime compound's moderate HDAC1 inhibition may offer a more favorable therapeutic window for applications requiring HDAC1 modulation without complete pathway suppression.
| Evidence Dimension | HDAC1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | SAHA (vorinostat): ~10 nM |
| Quantified Difference | SAHA is 30-fold more potent (lower IC₅₀); target compound is moderately potent |
| Conditions | Human recombinant HDAC1 expressed in Baculovirus; Ac-Leu-Gly-Lys(Ac)-AMC substrate; 5 min preincubation [1]; SAHA assay: cell-free HDAC1 inhibition assay |
Why This Matters
The 30-fold lower potency compared to SAHA may translate to reduced off-target HDAC isoform inhibition and improved tolerability, making the compound suitable for applications where moderate HDAC1 modulation is desired over complete blockade.
- [1] BindingDB BDBM50241458. Inhibition of human recombinant HDAC1. IC50: 300 nM. View Source
